molecular formula C10H16ClN5S B14630129 2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine CAS No. 55921-66-9

2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine

Cat. No.: B14630129
CAS No.: 55921-66-9
M. Wt: 273.79 g/mol
InChI Key: BQETUQVXROQUPT-UHFFFAOYSA-N
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Description

2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with amino, N-methylpiperazino, methylthio, and chloro groups. These functional groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2,4-dichloropyrimidine with N-methylpiperazine under basic conditions to introduce the N-methylpiperazino groupFinally, the amino group is introduced via amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-methylpiperazino group, in particular, may enhance its ability to interact with biological targets compared to other similar compounds .

Properties

CAS No.

55921-66-9

Molecular Formula

C10H16ClN5S

Molecular Weight

273.79 g/mol

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C10H16ClN5S/c1-15-3-5-16(6-4-15)9-7(17-2)8(11)13-10(12)14-9/h3-6H2,1-2H3,(H2,12,13,14)

InChI Key

BQETUQVXROQUPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)SC

Origin of Product

United States

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